4-Bromo-6-iodo-1H-indazole 4-Bromo-6-iodo-1H-indazole
Brand Name: Vulcanchem
CAS No.: 885518-97-8
VCID: VC2546249
InChI: InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
SMILES: C1=C(C=C(C2=C1NN=C2)Br)I
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol

4-Bromo-6-iodo-1H-indazole

CAS No.: 885518-97-8

Cat. No.: VC2546249

Molecular Formula: C7H4BrIN2

Molecular Weight: 322.93 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-iodo-1H-indazole - 885518-97-8

Specification

CAS No. 885518-97-8
Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
IUPAC Name 4-bromo-6-iodo-1H-indazole
Standard InChI InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Standard InChI Key DHBZGMHXQRHPGP-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NN=C2)Br)I
Canonical SMILES C1=C(C=C(C2=C1NN=C2)Br)I

Introduction

Chemical Properties and Structure

Structural Characteristics

Table 1: Structural Data for 4-Bromo-6-iodo-1H-indazole and Related Compounds

Property4-Bromo-6-iodo-1H-indazole6-Bromo-4-iodo-1H-indazole4-Bromo-6-iodo-3-chloro-1H-indazole
Molecular FormulaC7H4BrIN2C7H4BrIN2C7H3BrClIN2
Molecular Weight~322.93 g/mol322.93 g/mol357.37 g/mol
StructureIndazole ring with Br at position 4, I at position 6Indazole ring with Br at position 6, I at position 4Indazole ring with Br at position 4, I at position 6, Cl at position 3
CAS NumberNot specified in search results885519-41-5887568-45-8

The indazole core of these compounds features a fused bicyclic structure with nitrogen atoms at positions 1 and 2. The halogen substituents significantly influence the electronic distribution and reactivity of the molecule .

Physical Properties

The physical properties of 4-Bromo-6-iodo-1H-indazole can be estimated based on related compounds. For instance, its related compound 4-Bromo-6-iodo-3-chloro-1H-indazole has a predicted boiling point of 441.1±45.0 °C and a density of 2.459±0.06 g/cm³ . Similarly, 4-Bromo-6-iodo-3-hydroxy-1H-indazole has a predicted boiling point of 342.1±42.0 °C and density of 2.331±0.06 g/cm³ .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for confirming the structure of indazole derivatives. Based on data for 6-Bromo-4-iodo-1H-indazole, the 1H NMR spectrum would show distinctive signals corresponding to aromatic protons and the N-H proton . These spectroscopic data are crucial for structure verification during synthesis and purification processes.

Synthesis Methodologies

Halogen Exchange Reactions

One potential synthetic route involves halogen exchange reactions, similar to those used for synthesizing 6-iodo-1H-indazole from 6-bromoindazole. This approach typically employs copper(I) iodide as a catalyst, along with tetra-(n-butyl)ammonium iodide and potassium iodide in a suitable solvent like 1,4-dioxane .

The synthesis procedure might follow these general steps:

  • Preparation of the appropriately halogenated precursor

  • Catalytic halogen exchange reaction

  • Purification through recrystallization or chromatographic methods

Direct Halogenation

Direct halogenation of the indazole core represents another potential synthetic approach. This method typically involves electrophilic aromatic substitution reactions with halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination, with careful control of reaction conditions to achieve regioselectivity.

Biological Activity and Applications

CompoundBiological TargetActivityReference
1H-indazoleLactoperoxidase (LPO)Ki = 4.10 mM
4-Bromo-1H-indazoleLactoperoxidase (LPO)Ki = 184.09 mM
6-Bromo-1H-indazoleLactoperoxidase (LPO)Data not provided
4-Bromo-6-iodo-1H-indazoleNot specifiedNot specified-

Material Science Applications

Beyond medicinal chemistry, halogenated indazoles have potential applications in material science. The unique electronic properties conferred by the halogen substituents may make these compounds valuable in the development of functional materials, such as organic semiconductors or photosensitive materials.

Comparison with Related Indazole Derivatives

Structural Variations

The indazole family encompasses numerous derivatives with varying substituents. Closely related to 4-Bromo-6-iodo-1H-indazole are compounds such as 4-Bromo-6-fluoro-5-iodo-1H-indazole, 4-Bromo-6-iodo-3-hydroxy-1H-indazole, and 4-Bromo-6-iodo-3-chloro-1H-indazole .

Electronic Properties

The electronic properties of these related compounds differ based on their substituent patterns. For instance, 4-Bromo-6-iodo-3-chloro-1H-indazole and 4-Bromo-6-iodo-3-hydroxy-1H-indazole have predicted pKa values of 9.67±0.40 and 10.46±0.20, respectively, indicating differences in their acid-base characteristics .

Comparative Analysis

Table 3: Comparative Analysis of Selected Halogenated Indazole Derivatives

Property4-Bromo-6-iodo-1H-indazole4-Bromo-6-iodo-3-hydroxy-1H-indazole4-Bromo-6-iodo-3-chloro-1H-indazole4-Bromo-6-fluoro-5-iodo-1H-indazole
Molecular Weight~322.93 g/mol338.93 g/mol357.37 g/mol357.37 g/mol
Additional SubstituentNone3-Hydroxy3-Chloro5-Fluoro
Predicted pKaNot specified10.46±0.209.67±0.40Not specified
Predicted Boiling PointNot specified342.1±42.0 °C441.1±45.0 °CNot specified

This comparative analysis highlights the structural diversity within the halogenated indazole family and illustrates how variations in substitution patterns can influence physicochemical properties .

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